molecular formula C13H17N3O B3058988 6-Methoxy-2-piperidin-3-yl-1H-benzimidazole CAS No. 933738-39-7

6-Methoxy-2-piperidin-3-yl-1H-benzimidazole

Cat. No.: B3058988
CAS No.: 933738-39-7
M. Wt: 231.29
InChI Key: YHICTPQUHTWILB-UHFFFAOYSA-N
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Description

6-Methoxy-2-piperidin-3-yl-1H-benzimidazole is a chemical compound with the molecular formula C13H17N3O . It is a specialty product often used for proteomics research .


Synthesis Analysis

The synthesis of benzimidazole derivatives usually proceeds through two steps. First, the construction of a desired benzene ring-containing 1–2 diamino groups is performed. This is followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring . In many cases, this ring closure is the final step in the synthesis of the desired benzimidazoles .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C13H17N3O . The InChI code for this compound is 1S/C13H17N3O/c1-17-10-2-3-11-12(8-10)16-13(15-11)9-4-6-14-7-5-9/h2-3,8-9,14H,4-7H2,1H3,(H,15,16) .

Scientific Research Applications

Antibacterial Activities

  • A series of 2-piperidin-4-yl-benzimidazoles, closely related to 6-Methoxy-2-piperidin-3-yl-1H-benzimidazole, have shown broad spectrum antibacterial activities. These compounds are effective against both Gram-positive and Gram-negative bacteria, particularly enterococci, and represent a new class of potential antibacterial agents (He et al., 2003).

Anticancer and Antitumor Properties

  • Structural modifications of benzimidazole compounds have been explored for their antihypertensive properties and as potential anticancer agents. For example, certain analogues of ZSTK474, a pan class I PI 3-kinase inhibitor, have been evaluated for their efficacy against cancer (Rewcastle et al., 2011).
  • Benzimidazole derivatives have been synthesized with potential as antitumor agents, showing activity against a range of cancer lines while demonstrating little cytotoxicity against normal cells (Mamedov et al., 2022).

CNS and Insomnia Treatment

  • Compounds like 2-(piperidin-3-yl)-1H-benzimidazoles have been optimized for potential use as sedative hypnotics. This includes the development of 2-morpholin- and 2-thiomorpholin-2-yl-1H-benzimidazoles with improved selectivity and central nervous system profiles (Ravula et al., 2012).

Anti-Ulcerative Properties

  • The synthesis of benzimidazole derivatives for anti-ulcerative drug candidates has been explored. These compounds are related to proton pump inhibitors like Omeprazole, suggesting their potential in treating ulcers (Srinivasulu et al., 2005).

Anti-Inflammatory Applications

  • Novel benzimidazole piperidine derivatives have been investigated for their efficacy as anti-inflammatory agents, showing promising selectivity and safety profiles (Burayk et al., 2022).

Antiemetic Drug Development

  • Research has been conducted on the synthesis and characterization of novel salts of the antiemetic drug Domperidone, which is structurally related to this compound, to improve its physicochemical properties (Rout et al., 2023).

DNA Interaction and Molecular Recognition

  • Derivatives of benzimidazole, like tris-benzimidazole, have been designed and synthesized for their ability to bind selectively to DNA, exhibiting high AT-base pair selectivity. This suggests potential applications in the field of molecular biology (Ji et al., 2001).

Future Directions

Benzimidazole derivatives have been the focus of extensive research due to their diverse biological and clinical applications . Future research may continue to explore the potential applications of 6-Methoxy-2-piperidin-3-yl-1H-benzimidazole in various fields, including medicinal chemistry and proteomics research .

Mechanism of Action

Mode of Action

Benzimidazole derivatives are known to interact easily with the biopolymers of the living system . This suggests that the compound may interact with its targets in a similar manner, leading to changes in their function or activity.

Biochemical Pathways

Some benzimidazole derivatives have been found to exhibit potent in vitro antimicrobial activity , suggesting that this compound may also affect pathways related to microbial growth and survival.

Result of Action

Given the antimicrobial activity of some benzimidazole derivatives , this compound may also exert similar effects, such as inhibiting the growth of certain microbes.

Properties

IUPAC Name

6-methoxy-2-piperidin-3-yl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-17-10-4-5-11-12(7-10)16-13(15-11)9-3-2-6-14-8-9/h4-5,7,9,14H,2-3,6,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHICTPQUHTWILB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)C3CCCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701257702
Record name 6-Methoxy-2-(3-piperidinyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701257702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933738-39-7
Record name 6-Methoxy-2-(3-piperidinyl)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933738-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxy-2-(3-piperidinyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701257702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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